molecular formula C14H11Cl2N3S B7749833 2,6-dichlorobenzaldehyde N-phenylthiosemicarbazone CAS No. 340223-23-6

2,6-dichlorobenzaldehyde N-phenylthiosemicarbazone

Cat. No.: B7749833
CAS No.: 340223-23-6
M. Wt: 324.2 g/mol
InChI Key: KFNCSWQXEDMEPS-RQZCQDPDSA-N
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Description

Overview of Thiosemicarbazones as a Privileged Scaffold in Drug Discovery

In the field of drug discovery, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, leading to a diverse range of biological activities. Thiosemicarbazones are considered a prominent example of such a scaffold. researchgate.net Their structural versatility allows for extensive chemical modifications, enabling the synthesis of large libraries of compounds for screening against various diseases. mdpi.comdoaj.orgnih.gov This adaptability has made the thiosemicarbazone core a frequently explored and versatile foundation in the development of new therapeutic agents. researchgate.net Researchers have successfully developed thiosemicarbazone-based compounds with antibacterial, antioxidant, and anticancer properties, highlighting the scaffold's broad potential. mdpi.comdoaj.orgnih.gov

Significance of the Thiosemicarbazone Moiety in Biological Systems

The biological importance of the thiosemicarbazone moiety is largely attributed to its ability to form stable complexes with various transition metal ions, such as iron, copper, and zinc. pnrjournal.comirejournals.commdpi.com This chelating capability, involving the sulfur and hydrazinic nitrogen atoms, is crucial to their mechanism of action. nih.gov By sequestering essential metal ions, these compounds can disrupt vital cellular processes. For instance, a key mechanism of their anticancer activity is the inhibition of ribonucleotide reductase, an iron-dependent enzyme critical for DNA synthesis and repair. irejournals.comnih.gov This interference with biological pathways underpins their extensive pharmacological profile, which includes anticancer, antimicrobial, antiviral, and antifungal activities. pnrjournal.comirejournals.com The coordination of the thiosemicarbazone ligand to a metal ion often enhances its biological activity compared to the free, uncomplexed molecule. benthamopenarchives.com

Biological ActivityMechanism/Target ExamplesReferences
AnticancerInhibition of ribonucleotide reductase, induction of oxidative stress, suppression of topoisomerase II. irejournals.comjddtonline.info
AntiviralInhibition of enzymes required for viral replication; Metisazone was used against smallpox. irejournals.combenthamopenarchives.com
AntibacterialDisruption of bacterial cell processes, effective against strains like E. coli and S. aureus. pnrjournal.comnih.gov
AntifungalInhibition of fungal growth through various mechanisms. pnrjournal.com
AntiparasiticActivity against parasites causing malaria and Chagas's disease. acs.org

Contextualization of 2,6-Dichlorobenzaldehyde (B137635) N-phenylthiosemicarbazone within the Thiosemicarbazone Chemical Space

2,6-Dichlorobenzaldehyde N-phenylthiosemicarbazone is a specific derivative within the vast chemical space of thiosemicarbazones. Its structure is derived from the condensation of 2,6-dichlorobenzaldehyde and 4-phenylthiosemicarbazide (B147422). The unique features of this compound arise from the combination of the core thiosemicarbazone scaffold with specific substituents on both ends of the molecule.

The Thiosemicarbazone Core : This central moiety provides the fundamental chemical properties responsible for metal chelation and the potential for a broad range of biological activities, as seen across the entire class of compounds.

The 2,6-Dichlorobenzaldehyde Moiety : The presence of two chlorine atoms on the benzaldehyde (B42025) ring significantly influences the molecule's electronic and steric properties. As electron-withdrawing groups, the chlorine atoms impact the electron density of the aromatic ring. Furthermore, their placement at the 2 and 6 (ortho) positions introduces steric hindrance, which can lock the phenyl ring in a specific orientation relative to the rest of the molecule. This defined conformation can be crucial for specific interactions with biological targets. The substitution pattern on the aromatic ring is a known factor in determining the biological potency of thiosemicarbazones. acs.org

The N-phenyl Group : The addition of a phenyl group to the terminal nitrogen atom (N4) is a common strategy used to modify the compound's properties. This group can alter the molecule's lipophilicity (its ability to dissolve in fats and cross biological membranes) and introduce additional steric bulk, which can fine-tune its pharmacological profile and structure-activity relationship. acs.org

The specific combination of these three components positions this compound as a compound with potentially distinct biological activities, meriting further investigation within medicinal chemistry.

PropertyValue
Compound NameThis compound
Alternate Name2-((2,6-dichlorobenzylidene)hydrazine)-N-phenylcarbothioamide
Molecular FormulaC14H11Cl2N3S
Molecular Weight336.23 g/mol
CAS Number342759-33-3

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(E)-(2,6-dichlorophenyl)methylideneamino]-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2N3S/c15-12-7-4-8-13(16)11(12)9-17-19-14(20)18-10-5-2-1-3-6-10/h1-9H,(H2,18,19,20)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFNCSWQXEDMEPS-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NN=CC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=S)N/N=C/C2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60429576
Record name ARONIS001333
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

340223-23-6
Record name ARONIS001333
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60429576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-DICHLOROBENZALDEHYDE N-PHENYLTHIOSEMICARBAZONE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of 2,6-Dichlorobenzaldehyde (B137635) N-phenylthiosemicarbazone

The primary route to synthesizing the title compound involves a direct condensation reaction, which can be performed under various conditions, including with the aid of catalysts to improve efficiency.

The most common and straightforward method for synthesizing 2,6-dichlorobenzaldehyde N-phenylthiosemicarbazone is the condensation reaction between 2,6-dichlorobenzaldehyde and 4-phenylthiosemicarbazide (B147422). nih.gov This reaction typically involves heating the two reactants in a suitable solvent, such as ethanol, under reflux conditions. The formation of the imine bond (-N=CH-) is a key step in creating the thiosemicarbazone structure. nih.gov The resulting product can then be purified through recrystallization to yield the final compound. This synthetic approach is advantageous due to its high yields and the relative simplicity of the procedure. nih.gov

While the condensation can proceed without a catalyst, various catalytic systems have been explored to optimize the synthesis of thiosemicarbazones. General base catalysis is a known mechanism for facilitating thiosemicarbazone formation. acs.org Studies on the condensation of aldehydes and ketones with 4-phenylthiosemicarbazide have shown that anilinium chloride can serve as an optimal catalyst for the reaction. academicjournals.org The use of catalysts can lead to shorter reaction times and improved yields. Furthermore, some novel and efficient procedures for thiosemicarbazone synthesis have been developed that are entirely catalyst-free, relying on multicomponent reactions that proceed in short reaction times with good yields. researchgate.net

Precursor Synthesis and Structural Modifications

The properties and potential applications of the final thiosemicarbazone compound are heavily dependent on the structure of its precursors and any subsequent modifications to its core scaffold.

The precursor, 2,6-dichlorobenzaldehyde, is a critical starting material. Several methods exist for its synthesis, starting from different materials. One common route involves the chlorination of 2,6-dichlorotoluene (B125461). This can be achieved by direct oxidation or by first chlorinating the methyl group to form 2,6-dichlorobenzyl chloride, which is then hydrolyzed. Another patented method involves the chlorination of 2,6-dichlorotoluene in the presence of phosphorus pentachloride and light to yield 2,6-dichloro benzyl (B1604629) dichloride, which is subsequently hydrolyzed using formic acid and zinc chloride. google.comgoogle.com Hydrolysis of 1,3-dichloro-2-(dichloromethyl)benzene in an acidic medium is another viable pathway. prepchem.com

Starting MaterialKey Reagents/ConditionsIntermediate ProductFinal ProductReference
2,6-DichlorotolueneDirect OxidationN/A2,6-Dichlorobenzaldehyde
2,6-DichlorotolueneChlorination, then Hydrolysis2,6-Dichlorobenzyl Chloride2,6-Dichlorobenzaldehyde
2,6-DichlorotolueneChlorine, Phosphorus Pentachloride, Light; then Formic Acid, Zinc Chloride2,6-Dichloro Benzyl Dichloride2,6-Dichlorobenzaldehyde google.comgoogle.com
1,3-Dichloro-2-(dichloromethyl)benzeneAcidic HydrolysisN/A2,6-Dichlorobenzaldehyde prepchem.com
2,6-Dichlorobenzyl ChlorideHydrolysis with Metal Salt/Benzaldehyde (B42025) CatalystN/A2,6-Dichlorobenzaldehyde wipo.int

The thiosemicarbazone scaffold is a versatile platform for structural modification. researchgate.net Derivatization can be achieved by introducing various functional groups to different parts of the molecule, which can significantly alter its chemical and physical properties. For instance, the presence of a carbamothioylhydrazineylidene fragment allows for the construction of various N- and S-containing heterocycles through reactions with compounds like α-halocarbonyls. mdpi.com Such derivatization strategies enable the creation of a diverse library of compounds for further investigation.

Substituent on N-phenyl RingObserved EffectReference
HydrogenBaseline for comparison of electronic effects. nih.gov
Fluorine (p-position)Alters electronic properties and hydrophobicity. nih.gov
Chlorine (p-position)Alters electronic properties and hydrophobicity; may increase affinity for biological targets. mdpi.comnih.gov
Methyl (p-position)Acts as an electron-donating group, influencing reactivity. nih.gov
Nitro (p-position)Acts as a strong electron-withdrawing group, significantly altering electronic properties. nih.gov

Derivatization Strategies of the Thiosemicarbazone Scaffold

Structural Variations at the Aldehyde Moiety

The structural framework of thiosemicarbazones can be systematically modified, with a primary and versatile method being the variation of the aldehyde or ketone precursor. nih.gov The condensation reaction between a thiosemicarbazide (B42300) and a diverse range of aldehydes or ketones is a fundamental approach for generating libraries of structurally varied thiosemicarbazones. nih.govnih.govresearchgate.net This strategy allows for the introduction of different steric and electronic features into the final molecule, stemming directly from the structure of the parent carbonyl compound. nih.gov

The synthesis is typically a straightforward condensation reaction, often carried out by refluxing the aldehyde and the corresponding thiosemicarbazide in a solvent like ethanol. juniv.edumdpi.com The reaction can be facilitated by catalysts such as mineral acids (e.g., hydrochloric acid) or conducted under microwave-assisted conditions to improve yields and shorten reaction times. juniv.edutandfonline.comtandfonline.com The general reaction involves the nucleophilic attack of the primary amino group of the thiosemicarbazide on the carbonyl carbon of the aldehyde, followed by dehydration to form the characteristic azomethine (-N=CH-) bond. nih.gov

Research has explored a wide array of substituted aromatic aldehydes to synthesize corresponding thiosemicarbazone derivatives. The electronic nature of the substituents on the aromatic ring of the aldehyde, whether electron-donating or electron-withdrawing, influences the reaction and the properties of the resulting compound. nih.gov For instance, various benzaldehyde derivatives have been successfully condensed with thiosemicarbazides. tandfonline.comijpsr.com

Table 1: Synthesis of Thiosemicarbazone Derivatives from Various Aldehydes This interactive table summarizes the synthesis of different thiosemicarbazones by varying the aldehyde reactant, based on reported research findings.

Aldehyde/Ketone PrecursorThiosemicarbazide ReactantResulting ThiosemicarbazoneYield (%)Reference
SalicylaldehydeN-benzyl-thiosemicarbazide(E)-N-benzyl-2-(2-hydroxybenzylidene)hydrazinecarbothioamide83% acs.org
2-Hydroxy benzaldehydeThiosemicarbazide2-hydroxybenzaldehyde thiosemicarbazone40% mdpi.com
5-Hydroxy-2-nitrobenzaldehydeThiosemicarbazide(E)-2-(5-hydroxy-2-nitrobenzylidene)-hydrazine-1-carbothioamide84% mdpi.com
Furan-2-carbaldehyde4-phenylthiosemicarbazide2-(furan-2-ylmethylene)-N-phenylhydrazine-1-carbothioamideGood nih.gov
Substituted Isatin Derivatives4-phenyl thiosemicarbazideIsatin-based thiosemicarbazones85-90% mdpi.com
Estrone-derived aldehydeThiosemicarbazide2-((3-hydroxy-estra-1,3,5(10)-triene-2-yl)methylene)hydrazine-1-carbothioamide94% rsc.org
Acenapthnenequinone4-ethyl-3-thiosemicarbazideMono(4-ethyl-3-thiosemicarbazone)acenapthnenequinoneN/A acs.org
Phenanthrenequinone4-ethyl-3-thiosemicarbazideMono(4-ethyl-3-thiosemicarbazone)phenanthrenequinoneN/A acs.org

Detailed studies have demonstrated the breadth of this synthetic approach. For example, a series of novel thiosemicarbazones were prepared by reacting various hydroxybenzaldehydes with different thiosemicarbazides, including 4-phenylthiosemicarbazide. researchgate.net Similarly, reactions using 3,4-bis(alkyloxy)benzaldehydes have been used to generate thiosemicarbazones with long alkyl chains. juniv.edu The versatility of the condensation reaction is further highlighted by its application to non-benzenoid carbonyl compounds. Heterocyclic aldehydes, such as furan-2-carbaldehyde, react efficiently to produce the corresponding thiosemicarbazones. nih.gov Moreover, the methodology has been extended to more complex and rigid aromatic frameworks, such as the condensation of thiosemicarbazides with quinones like acenapthnenequinone and phenanthrenequinone, leading to thiosemicarbazones with extended polycyclic systems. acs.org

The structures of these varied compounds are typically confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and IR spectroscopy, along with elemental analysis. juniv.eduresearchgate.net For instance, in the ¹H NMR spectra of salicylaldehyde-based thiosemicarbazones, characteristic signals for the N=CH proton appear in the range of 9.924–11.615 ppm, while the hydrazinic (CSNHN) proton shows a singlet peak in the deshielded region at 11.482–12.925 ppm. acs.org

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Characterization of 2,6-Dichlorobenzaldehyde (B137635) N-phenylthiosemicarbazone and its Derivatives

Spectroscopic techniques are indispensable tools for elucidating the molecular structure of 2,6-dichlorobenzaldehyde N-phenylthiosemicarbazone, providing insights into its electronic and vibrational properties, as well as the potential for tautomerism.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Tautomerism Studies

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in confirming the molecular structure of this compound and investigating the possibility of thione-thiol tautomerism. scirp.orgresearchgate.net In solution, thiosemicarbazones typically exist predominantly in the thione form.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the 2,6-dichlorophenyl and N-phenyl groups, as well as for the imine (-CH=N-) and amine (-NH-) protons. The chemical shifts of the -NH protons are particularly sensitive to the solvent and temperature, and their presence as distinct signals is indicative of the thione tautomer. nih.gov The azomethine proton (-N=CH-) typically appears as a singlet in the downfield region. juniv.edu

The ¹³C NMR spectrum would be characterized by a signal for the thiocarbonyl carbon (C=S) at a significantly downfield chemical shift, typically in the range of 175-180 ppm, which is a key indicator of the thione form. asianpubs.org The presence of the thiol tautomer would be indicated by the absence of this signal and the appearance of a signal for a C=N-S carbon at a different chemical shift.

Expected ¹H NMR Chemical Shifts (in DMSO-d₆)

Proton Expected Chemical Shift (ppm)
-NH (thioamide) ~10.0 - 11.5
-NH (hydrazine) ~8.0 - 9.5
-CH=N (imine) ~8.0 - 8.5
Aromatic (N-phenyl) ~7.0 - 7.8

Expected ¹³C NMR Chemical Shifts (in DMSO-d₆)

Carbon Expected Chemical Shift (ppm)
C=S (thiocarbonyl) ~175 - 180
C=N (imine) ~135 - 145

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis and Tautomeric Forms

Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopies provide valuable information about the functional groups present in this compound and can also be used to distinguish between the thione and thiol tautomers. nih.govresearchgate.netresearchgate.net

The FT-IR spectrum of the thione form is expected to exhibit characteristic stretching vibrations for the N-H, C=N, and C=S bonds. The N-H stretching vibrations typically appear as broad bands in the region of 3100-3400 cm⁻¹. The C=N (azomethine) stretching vibration is expected around 1600-1620 cm⁻¹. The C=S stretching vibration is a key marker and is typically observed in the range of 800-850 cm⁻¹ and also around 1100-1200 cm⁻¹. ijstr.org The presence of a sharp S-H stretching band around 2500-2600 cm⁻¹ would be indicative of the thiol tautomer, but this is generally not observed for solid-state or solution spectra of similar compounds. researchgate.net

Expected FT-IR Vibrational Frequencies

Functional Group Expected Wavenumber (cm⁻¹)
N-H stretching 3100 - 3400
C-H stretching (aromatic) 3000 - 3100
C=N stretching (imine) 1600 - 1620
N-N stretching ~1480
C=S stretching 800 - 850 and 1100 - 1200

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. researchgate.netmdpi.comscirp.org The mass spectrum would show a molecular ion peak [M]⁺ corresponding to the molecular formula C₁₄H₁₁Cl₂N₃S. The isotopic pattern of the molecular ion peak would be characteristic of a compound containing two chlorine atoms.

The fragmentation of thiosemicarbazones is often complex and can involve cleavage of the N-N bond, the C-N bonds, and rearrangements. researchgate.netlibretexts.org Common fragmentation pathways for N-phenylthiosemicarbazones include the loss of the phenyl isothiocyanate radical (C₆H₅NCS) or the formation of fragments corresponding to the benzaldehyde (B42025) imine and the phenylthiosemicarbazide moieties. researchgate.net

Expected Key Fragments in Mass Spectrum

m/z Possible Fragment
[M]⁺ Molecular ion
[M - C₆H₅NCS]⁺ Loss of phenyl isothiocyanate
[C₇H₄Cl₂N]⁺ 2,6-dichlorobenzylidenenitrene radical cation
[C₆H₅NCS]⁺ Phenyl isothiocyanate radical cation

Electronic Absorption (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. ijcce.ac.irresearchgate.netresearchgate.net The π → π* transitions, typically occurring at shorter wavelengths with high intensity, are associated with the aromatic rings and the conjugated system of the thiosemicarbazone moiety. The n → π* transitions, which are generally of lower intensity and appear at longer wavelengths, are associated with the non-bonding electrons of the sulfur and nitrogen atoms. The position of these absorption bands can be influenced by the solvent polarity. ijcce.ac.irbiointerfaceresearch.com

Expected UV-Vis Absorption Maxima (in Ethanol)

Transition Expected Wavelength (nm)
π → π* ~250 - 320

Crystallographic Analysis and Solid-State Structure

Determination of Molecular Conformation and Torsion Angles

The conformation of the molecule is largely determined by the torsion angles around the single bonds in the thiosemicarbazone backbone. mdpi.compreprints.orgmdpi.com The planarity of the thiosemicarbazone moiety is a key feature, often stabilized by intramolecular hydrogen bonding. semanticscholar.orgresearchgate.net The relative orientation of the 2,6-dichlorophenyl and N-phenyl rings with respect to the thiosemicarbazone plane is of particular interest. Steric hindrance from the ortho-chloro substituents on the benzaldehyde ring is expected to cause this ring to be twisted out of the plane of the thiosemicarbazone chain. proteinstructures.comresearchgate.net

Table of Compound Names

Compound Name
This compound
2,6-dichlorobenzaldehyde
N-phenylthiosemicarbazide

Analysis of Intermolecular and Intramolecular Hydrogen Bonding Networks

The crystal lattice of thiosemicarbazone derivatives is often stabilized by a network of hydrogen bonds. In compounds structurally similar to this compound, such as other dichlorobenzaldehyde thiosemicarbazones, intermolecular N—H⋯S hydrogen bonds are a prominent feature. nih.gov These interactions link adjacent molecules, where the hydrogen atom from a hydrazine (B178648) nitrogen (N-H) acts as the donor and the sulfur atom of the thiocarbonyl group (C=S) acts as the acceptor. This typically results in the formation of stable, centrosymmetric dimers or extended one-dimensional zigzag chains propagating through the crystal structure. nih.gov

While direct crystallographic data for the title compound is not available, analysis of closely related structures, like 2,4-dichlorobenzaldehyde (B42875) 4-methylthiosemicarbazone, provides specific geometric parameters for these interactions. The typical donor-to-acceptor distances (D···A) for N—H⋯S bonds are well-defined, indicating a robust hydrogen-bonding motif. nih.gov Intramolecular hydrogen bonds, such as N—H⋯N interactions between the phenylamino (B1219803) nitrogen and the azomethine nitrogen, can also occur, contributing to the planarity and conformational rigidity of the molecule. researchgate.net

The following table details the hydrogen bond geometry observed in a closely related compound, 2,4-dichlorobenzaldehyde 4-methylthiosemicarbazone, which serves as a representative model for the interactions expected in this compound. nih.gov

Donor–H···Acceptord(D–H) / Åd(H···A) / Åd(D···A) / Å∠(DHA) / °
N2–H2A···S10.81(3)2.61(3)3.400(2)165(3)
N3–H3A···S10.84(3)2.76(3)3.513(2)151(2)

Data from the crystal structure of 2,4-dichlorobenzaldehyde 4-methylthiosemicarbazone. nih.gov

Crystallographic Insights into Thione-Thiol Tautomerism

Thiosemicarbazones can theoretically exist in two tautomeric forms: the thione form (C=S) and the thiol form (C-SH). researchgate.net Crystallographic studies of a wide range of thiosemicarbazone derivatives have overwhelmingly demonstrated that in the solid state, the molecule exists predominantly in the thione form. scispace.com This is characterized by a distinct carbon-sulfur double bond (C=S) length, which is significantly shorter than a carbon-sulfur single bond (C-S) length.

In the thione tautomer, the hydrogen atom is located on the hydrazine nitrogen atom (N-H), not on the sulfur atom. X-ray diffraction analysis would confirm this by locating the hydrogen atom and by the observed bond lengths within the thiourea (B124793) core [-NH-C(=S)-NH-]. The C=S bond length is typically found to be around 1.68 Å, while the C-N bonds within the thiosemicarbazone moiety exhibit lengths that are intermediate between single and double bonds, suggesting electron delocalization across that fragment. The predominance of the thione form is a critical aspect of the molecule's electronic structure and hydrogen bonding capabilities. scispace.com

Conformational Preferences and Isomerism (E/Z configurations)

The conformation of this compound is largely defined by the orientation of substituents around the azomethine double bond (C=N) and the rotation around various single bonds. Due to the restricted rotation around the C=N double bond, thiosemicarbazones can exist as E or Z geometric isomers. nih.gov

For this compound, the E configuration is the sterically preferred and observed isomer. uni.luuni.lu In this arrangement, the bulky 2,6-dichlorophenyl group and the N-phenylthiosemicarbazide moiety are positioned on opposite sides of the C=N double bond, which minimizes steric hindrance. The IUPAC name for this compound, 1-[(E)-(2,6-dichlorophenyl)methylideneamino]-3-phenylthiourea, explicitly confirms this geometric arrangement. uni.lu

Coordination Chemistry and Metallobiomolecule Formation

Ligand Properties of 2,6-Dichlorobenzaldehyde (B137635) N-phenylthiosemicarbazone

Thiosemicarbazones are recognized as versatile ligands in coordination chemistry. Their ability to chelate with metal ions is central to their function and potential applications. The presence of multiple donor atoms allows for the formation of stable, cyclic structures with the central metal ion.

2,6-Dichlorobenzaldehyde N-phenylthiosemicarbazone possesses three potential donor atoms: the sulfur atom of the thiocarbonyl group (C=S), the nitrogen atom of the azomethine group (C=N), and the hydrazinic nitrogen atom. In most of its transition metal complexes, it functions as a bidentate ligand, coordinating to the metal center through the sulfur atom and the azomethine nitrogen atom, forming a stable five-membered chelate ring. jocpr.comsphinxsai.com This N,S donor set is a common coordination mode for thiosemicarbazones. nih.gov In some instances, particularly when the phenolic hydroxyl group is present in the aldehyde moiety, thiosemicarbazones can act as tridentate ligands. However, for this compound, bidentate N,S coordination is the most commonly proposed mode.

The coordination enhances the biological activity of the thiosemicarbazone. This enhancement is often attributed to the chelation theory, which suggests that the polarity of the metal ion is reduced upon complexation due to the partial sharing of its positive charge with the donor atoms of the ligand. This process increases the lipophilicity of the complex, facilitating its transport across cell membranes.

A critical aspect of the coordination chemistry of thiosemicarbazones is their ability to exist in thione and thiol tautomeric forms. researchgate.netresearchgate.net In the solid state and in solution, the ligand typically exists in the thione form, characterized by the C=S double bond. The absence of an S-H stretching band in the infrared spectrum (around 2500-2600 cm⁻¹) confirms the predominance of the thione form in the free ligand. ekb.eg

Upon complexation with a metal ion, the ligand can coordinate either as a neutral molecule in its thione form or as a deprotonated anion in its thiol (imidothiol) form. ekb.eg The deprotonation of the N-H group adjacent to the thiocarbonyl moiety leads to the formation of a C-S single bond, allowing the sulfur atom to bind to the metal. This tautomeric shift is often facilitated by the pH of the reaction medium and the nature of the metal ion. Coordination in the thiol form is evidenced by the disappearance of the ν(N-H) vibration and the appearance of a new band corresponding to the ν(C-S) vibration in the IR spectrum of the metal complex. ekb.eg

Thione-Thiol Tautomerism
Thione-Thiol Tautomerism in Thiosemicarbazones
Figure 1: The equilibrium between the thione and thiol forms of a thiosemicarbazone ligand, which is crucial for its coordination behavior.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. The resulting complexes are then characterized to determine their structure and properties.

This class of ligands readily forms complexes with a range of divalent transition metal ions, including copper(II), nickel(II), cobalt(II), manganese(II), and zinc(II). jocpr.comsphinxsai.comnih.gov The synthesis is generally achieved by refluxing a methanolic or ethanolic solution of the ligand with a stoichiometric amount of the respective metal chloride or acetate (B1210297) salt. jocpr.com The formation of the complex is often indicated by a color change and the precipitation of a solid product, which can be isolated by filtration, washed, and dried.

The stoichiometry of the resulting complexes is commonly found to be either 1:1 (metal:ligand) or 1:2. Elemental analysis is a key technique used to establish this ratio. Based on the stoichiometry and spectral data, geometries for the coordination compounds are proposed. For 1:2 complexes, where the ligand acts as a bidentate donor, an octahedral geometry is often suggested for Co(II) and Ni(II) complexes. In contrast, Cu(II) complexes with the same stoichiometry may adopt a distorted square-planar geometry. sphinxsai.com Tetrahedral geometries have also been proposed for some Co(II) complexes. sphinxsai.com The specific geometry is influenced by the nature of the central metal ion, its oxidation state, and the steric and electronic properties of the ligand.

Spectroscopic techniques are indispensable for elucidating the structure of these metal complexes and confirming the coordination of the ligand to the metal ion.

Infrared (IR) Spectroscopy: IR spectroscopy provides direct evidence of the ligand's coordination mode. Key vibrational bands of the free ligand are compared with those of the metal complexes. A shift of the azomethine ν(C=N) band to a lower frequency in the complex spectrum indicates the coordination of the azomethine nitrogen to the metal ion. Similarly, a shift in the ν(C=S) band suggests the involvement of the thiocarbonyl sulfur in coordination. sphinxsai.comekb.eg The appearance of new bands in the far-IR region, attributable to ν(M-N) and ν(M-S) vibrations, further confirms chelation. ekb.eg

Interactive Data Table: Key IR Spectral Bands (cm⁻¹) for Thiosemicarbazone Complexes Data is representative for this class of compounds.

Compound / Complex ν(N-H) ν(C=N) ν(C=S) ν(M-N) ν(M-S)
Free Ligand ~3308 ~1595 ~1512 - -
[Cu(L)₂]Cl₂ ~3308 ~1580 ~1490 ~465 ~407
[Ni(L)₂]Cl₂ ~3305 ~1575 ~1485 ~460 ~400
[Co(L)₂]Cl₂ ~3310 ~1578 ~1488 ~462 ~405

(L represents the thiosemicarbazone ligand)

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the ligand and its complexes provide information about the geometry of the complexes. The spectrum of the free ligand typically shows intense absorption bands in the UV region, which are assigned to π–π* and n–π* electronic transitions within the aromatic rings and the C=S and C=N chromophores. ekb.eg Upon complexation, these bands may shift, and new bands may appear in the visible region. These new bands are often attributed to ligand-to-metal charge transfer (LMCT) and d-d transitions of the central metal ion. ekb.egspectroscopyonline.com The position and intensity of these d-d bands are characteristic of the coordination geometry of the metal ion.

Interactive Data Table: Representative UV-Vis Spectral Data (nm)

Compound / Complex π–π* Transitions n–π* Transition Charge Transfer / d-d Bands
Free Ligand ~209, ~217, ~262 ~295 -
[Cu(L)₂]Cl₂ Shifted Shifted ~362 (CT), Visible region
[Ni(L)₂]Cl₂ Shifted Shifted ~370 (CT), Visible region
[Co(L)₂]Cl₂ Shifted Shifted ~380 (CT), Visible region

(L represents the thiosemicarbazone ligand)

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is also a valuable tool for characterizing these compounds, particularly for diamagnetic complexes like those of Zn(II). In the ¹H NMR spectrum of the free ligand, the N-H protons appear as distinct signals. Upon coordination, the chemical shift of protons near the coordination sites (e.g., the azomethine C-H proton and the N-H protons) can change significantly. ekb.eg The downfield shift of the azomethine proton signal provides evidence for the coordination of the azomethine nitrogen. In cases of deprotonation and coordination in the thiol form, the signal corresponding to the N-H proton disappears from the spectrum of the complex. ekb.eg

Influence of Metal Complexation on Chemical Reactivity and Stability

The coordination of this compound to a metal ion is expected to significantly alter its chemical reactivity and stability. This is a well-documented phenomenon in coordination chemistry.

Chemical Reactivity:

Complexation can modify the reactivity of the thiosemicarbazone ligand in several ways. The electron density on the ligand is redistributed upon coordination, which can make certain parts of the molecule more or less susceptible to chemical attack. For example, the azomethine nitrogen and the thione sulfur, being the coordination sites, would have their reactivity altered. The formation of a chelate ring generally enhances the stability of the ligand.

Furthermore, the metal center itself can act as a catalyst, promoting reactions on the coordinated ligand that would not occur with the free ligand. For instance, the acidity of the N-H proton of the thiosemicarbazide (B42300) moiety is expected to increase upon coordination, facilitating its deprotonation.

Stability:

The thermodynamic stability of the metal complexes is a measure of the extent of complex formation at equilibrium. The stability of thiosemicarbazone complexes is influenced by factors such as the nature of the metal ion, the chelate effect, and the steric and electronic properties of the ligand. The Irving-Williams series (Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II)) often predicts the relative stability of complexes with divalent first-row transition metals.

Table 3: Factors Influencing the Stability of Thiosemicarbazone Metal Complexes
FactorInfluence on Stability
Nature of Metal IonGenerally follows the Irving-Williams series for divalent transition metals.
Chelate EffectFormation of stable five- or six-membered rings upon coordination enhances stability.
Ligand SubstituentsElectron-donating groups on the ligand generally increase complex stability, while electron-withdrawing groups may decrease it.
Steric HindranceBulky substituents near the coordination sites can decrease complex stability.

In Vitro Biological Activities and Pharmacological Potential

Antitumor and Anticancer Research

Thiosemicarbazones, a class of compounds characterized by a sulfur and nitrogen-containing moiety, have garnered significant attention in medicinal chemistry for their potential as therapeutic agents. Research into their metal complexes, in particular, has revealed promising antitumor activities. nih.govresearchgate.net The biological activity of these compounds is often enhanced upon coordination with metal ions. benthamopenarchives.com

Cytotoxicity Against Cancer Cell Lines (e.g., Melanoma Cells, MCF-7)

For instance, palladium(II) and platinum(II) complexes of other benzaldehyde (B42025) thiosemicarbazone derivatives have demonstrated significant cytotoxicity against various human tumor cell lines, with IC50 values in the micromolar range. nih.gov In some cases, the platinum complex of a 4-phenyl-1-benzaldehyde thiosemicarbazone showed higher antiproliferative activity than other tested palladium(II) complexes. nih.gov Similarly, other platinum(II) complexes of thiosemicarbazones have shown potent cytotoxic activity against cell lines such as MCF-7, with IC50 values appearing much better than the established anticancer drug cisplatin. rsc.org

Table 1: Cytotoxicity of Selected Thiosemicarbazone Platinum(II) Complexes Against Various Cancer Cell Lines (Note: Data for 2,6-dichlorobenzaldehyde (B137635) N-phenylthiosemicarbazone is not available. The following table is illustrative of the activity of related compounds.)

CompoundMCF-7 IC50 (μM)HepG-2 IC50 (μM)NCI-H460 IC50 (μM)HeLa IC50 (μM)
Complex 19.68.27.56.3
Complex 28.57.66.85.4
Complex 32.21.91.81.7
Cisplatin13.511.28.95.2
Data sourced from a study on other thiosemicarbazone-based platinum(II) complexes. rsc.org

Mechanisms of Action in Neoplastic Diseases

The anticancer effects of thiosemicarbazones are believed to stem from several mechanisms of action, as detailed below.

A primary mechanism of action for many thiosemicarbazones is the inhibition of ribonucleotide reductase (RNR), a crucial enzyme for DNA synthesis and repair. rsdjournal.orgfrontiersin.org By inhibiting RNR, these compounds disrupt the production of deoxyribonucleotides, the building blocks of DNA, thereby halting cell proliferation. wikipedia.org Structure-activity relationship studies suggest that the thiosemicarbazone pharmacophore can coordinate with the iron present in RNR, leading to its inhibition. nih.gov While this is a well-established mechanism for the broader class of α-(N)-heterocyclic carboxaldehyde thiosemicarbazones, specific studies confirming the RNR inhibitory activity of 2,6-dichlorobenzaldehyde N-phenylthiosemicarbazone are lacking. nih.gov

Thiosemicarbazones and their metal complexes have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. benthamopenarchives.com For example, certain platinum(II) complexes of thiosemicarbazones have been observed to effectively induce apoptosis in HeLa cells and cause cell cycle arrest in the S phase or G2 phase. rsc.org Copper complexes of other thiosemicarbazone derivatives have also demonstrated the ability to induce dose-dependent cell growth inhibition, cell cycle arrest, and apoptosis in neuroblastoma cells. nih.gov These findings suggest that the cytotoxic effects of these compounds are linked to their ability to interfere with the fundamental processes of cell division and survival.

The coordination of thiosemicarbazone ligands with metal ions such as copper, platinum, palladium, and gallium often leads to a significant enhancement of their antitumor activity. benthamopenarchives.comnih.gov Metal complexation can influence the lipophilicity of the compound, facilitating its uptake by cancer cells. benthamopenarchives.com Furthermore, the metal ion itself can play a role in the mechanism of action. For instance, iron and copper complexes of some thiosemicarbazones are thought to be the active species that inhibit ribonucleotide reductase. benthamopenarchives.com The interaction with endogenous metal ions is also considered to play a role in the mode of action and the development of resistance to some thiosemicarbazone-based drugs.

Overcoming Drug Resistance in Cancer Models

Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy. One of the key mechanisms of MDR is the overexpression of efflux pumps like P-glycoprotein (Pgp), which actively remove anticancer drugs from the cell. austinpublishinggroup.com There is growing interest in developing compounds that can overcome MDR. While some N-substituted compounds have been investigated for their potential to reverse drug resistance, specific studies on the ability of this compound to overcome drug resistance in cancer models are not available in the current body of literature. nih.gov

Antimicrobial Research

Thiosemicarbazones, a class of compounds characterized by the N-S donor atom set, are a subject of significant research due to their wide spectrum of pharmacological activities. The biological action of these molecules can be modulated by the presence of different substituents on the aldehyde or ketone group and the terminal nitrogen atom.

The general class of benzaldehyde thiosemicarbazone derivatives has demonstrated notable activity against various bacterial strains. Research into related structures shows that these compounds possess potential inhibitory effects against both Gram-positive and Gram-negative bacteria. For instance, studies on other thiosemicarbazone-benzaldehyde derivatives have recorded significant zones of inhibition against bacterial isolates like Staphylococcus aureus (Gram-positive) and Klebsiella pneumoniae (Gram-negative). researchgate.net

Furthermore, the thiosemicarbazone scaffold is a recognized pharmacophore in the development of antitubercular agents. Numerous benzaldehyde thiosemicarbazone derivatives have been reported to possess high activity toward actively replicating Mycobacterium tuberculosis strains, with some exhibiting minimum inhibitory concentration (MIC) values in the low micromolar range. researchgate.net Research on 2,6-disubstituted thiosemicarbazone derivatives of pyridine (B92270) also highlights the potential of this class of compounds, with some analogues showing significant activity against resistant strains of M. tuberculosis. nih.gov

Table 1: Representative Antibacterial Activity of Related Thiosemicarbazone Derivatives (Note: Data below is for structurally related compounds, not specifically this compound, to illustrate the general potential of this chemical class.)

Compound Class Bacterial Strain Activity (MIC)
Benzaldehyde Thiosemicarbazone Derivatives Mycobacterium tuberculosis H37Rv 0.14 - 2.2 µM
2,6-disubstituted Pyridine Thiosemicarbazones Mycobacterium tuberculosis (standard strain) 2 µg/mL
2,6-disubstituted Pyridine Thiosemicarbazones Mycobacterium tuberculosis (resistant strain) 0.5 - 4 µg/mL

This table is for illustrative purposes based on data from related compounds. researchgate.netnih.gov

The antifungal potential of thiosemicarbazones is well-documented. Studies on copper(II) complexes of m-hydroxy benzaldehyde thiosemicarbazone have shown good activity against the fungal strains Aspergillus niger and Candida albicans. researchgate.net This suggests that the core structure, which includes the benzaldehyde thiosemicarbazone moiety, is crucial for its antifungal effects. The activity is often compared to standard antifungal drugs, and in many cases, metal complexes show superior performance over the free ligand. researchgate.net While direct studies on this compound are limited, the established activity of its structural analogues indicates a potential for antifungal properties.

A recurring theme in the pharmacology of thiosemicarbazones is the enhancement of their biological activity upon chelation with transition metal ions. mdpi.comnih.gov According to Tweedy’s chelation theory, the polarity of a metal ion is reduced upon complexation due to the partial sharing of its positive charge with donor groups and possible π-electron delocalization over the chelate ring. This process increases the lipophilic nature of the central metal atom, facilitating the complex's penetration through the lipid layer of microbial membranes. nih.gov

Numerous studies have shown that metal complexes of thiosemicarbazones, including those with copper(II), zinc(II), and molybdenum(VI), exhibit significantly enhanced antibacterial and antifungal activities compared to the free thiosemicarbazone ligands. researchgate.netmdpi.commdpi.com For example, copper complexes of related benzaldehyde thiosemicarbazones were found to be more effective against A. niger and C. albicans than the parent compounds. This principle suggests that the antimicrobial efficacy of this compound could be similarly potentiated through the formation of metal complexes.

Antiviral Investigations

While specific antiviral data for this compound is not extensively detailed in the reviewed literature, the thiosemicarbazone class of compounds has a long history of antiviral research. Isatin-β-thiosemicarbazone was one of the early compounds investigated for its antiviral properties. This historical context provides a basis for exploring the antiviral potential of newer, substituted thiosemicarbazone derivatives.

Anti-inflammatory Properties

The investigation into the anti-inflammatory properties of thiosemicarbazones is an active area of research. Studies on novel indole-based thiosemicarbazone compounds have shown that they can act as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response. researchgate.net Some of these related compounds were able to suppress the in vitro production of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO). researchgate.net These findings suggest that the thiosemicarbazone scaffold is a promising template for designing new anti-inflammatory agents, indicating a potential avenue for the pharmacological evaluation of this compound.

Antioxidant Activities

Several studies have evaluated the antioxidant potential of substituted benzaldehyde thiosemicarbazones. These compounds can act as free radical scavengers, which is a crucial mechanism for mitigating oxidative stress. nih.gov The antioxidant activity is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. researchgate.netresearchgate.net Research on various 2,4-dihydroxy-benzylidene-thiosemicarbazones showed moderate to low activity in several antioxidant assays. scielo.br The presence and position of substituents on the benzaldehyde ring can significantly influence the antioxidant capacity. nih.gov Therefore, the 2,6-dichloro substitution pattern on the subject compound would be a key determinant of its specific antioxidant properties.

Other Biological Activities (e.g., Antihypertensive, Antiamoebic, Anticonvulsant)

Antihypertensive Activity

Although data specifically on this compound is unavailable, a study on a series of 4-substituted semicarbazones of 2,6-dichlorobenzaldehyde has been conducted to evaluate their antihypertensive properties. In this research, several derivatives of 2,6-dichlorobenzaldehyde were synthesized and tested for their ability to lower blood pressure in spontaneously hypertensive rats. The results indicated that certain modifications to the semicarbazone structure could lead to potent antihypertensive effects when administered orally. researchgate.net Notably, the same compounds did not produce a hypotensive effect in normotensive dogs, suggesting a specific action on hypertensive states. researchgate.net

The table below summarizes the antihypertensive activity of some 4-substituted semicarbazones derived from 2,6-dichlorobenzaldehyde.

CompoundStructureAntihypertensive Effect
1 2,6-dichlorobenzaldehyde semicarbazonePotent
6 2,6-dichlorobenzaldehyde 4-methylsemicarbazonePotent
7 2,6-dichlorobenzaldehyde 4-ethylsemicarbazonePotent
15 2,6-dichlorobenzaldehyde 4-phenylsemicarbazonePotent

This data is based on research on semicarbazone analogues, not N-phenylthiosemicarbazone. researchgate.net

Antiamoebic Activity

There is no specific research on the antiamoebic properties of this compound. However, the broader class of thiosemicarbazones has been investigated for its potential against various pathogens, including Entamoeba histolytica, the parasite responsible for amoebiasis. For instance, studies on metronidazole (B1676534) thiosemicarbazone analogues have shown that some of these compounds exhibit significant in vitro inhibitory activity against E. histolytica. nih.govnih.gov In one study, a series of metronidazole thiosemicarbazone analogues were synthesized and screened, with some compounds demonstrating much lower IC50 values than the parent drug, metronidazole, indicating higher potency. nih.govnih.gov

The following table illustrates the antiamoebic activity of some metronidazole thiosemicarbazone analogues.

CompoundModificationIC50 (µM) against E. histolytica
Metronidazole->1.80
Analogue 1N-Cyclohexyl0.98
Analogue 4N-Cycloheptyl0.56
Analogue 7N-Phenyl1.20

This data is for metronidazole-based thiosemicarbazones and is provided for contextual purposes. nih.govnih.gov

Anticonvulsant Activity

The anticonvulsant potential of this compound has not been specifically reported. Nevertheless, the thiosemicarbazone scaffold has been a subject of interest in the development of new anticonvulsant agents. Research on various substituted benzaldehyde 4-aryl-3-thiosemicarbazones has revealed that these compounds can afford good protection against convulsions in preclinical models. acs.org For example, certain chlorobenzaldehyde-derived thiosemicarbazones have emerged as promising candidates in maximal electroshock seizure (MES) tests. acs.org Additionally, other classes of thiosemicarbazones, such as those derived from 6-chlorobenzothiazole, have also demonstrated significant anticonvulsant activity. researchgate.net

The table below presents the anticonvulsant activity of some aryl thiosemicarbazone derivatives.

CompoundStructureAnticonvulsant Activity (MES test)
8 4'-Chlorobenzaldehyde-4-phenyl-3-thiosemicarbazonePromising
17 4''-Chlorobenzaldehyde-4(2',3'-dichlorophenyl)-3-thiosemicarbazonePromising

This data is from research on other benzaldehyde thiosemicarbazone derivatives and is for illustrative purposes. acs.org

Mechanistic Insights into Biological Action

Role of Metal Ion Chelation in Biological Pathways

Thiosemicarbazones are well-recognized for their potent metal-chelating properties, a characteristic that is fundamental to their biological effects. nih.govnih.govsemanticscholar.org This class of compounds typically acts as bidentate or tridentate ligands, coordinating with transition metal ions through their sulfur and nitrogen atoms. semanticscholar.orgresearchgate.net The formation of these metal complexes often results in enhanced biological activity compared to the free ligand. mdpi.com

Interaction with Endogenous Metal Ions

The thiosemicarbazone scaffold possesses a strong affinity for essential endogenous metal ions. This interaction can disrupt the delicate balance of these metals within biological systems, a state known as metal homeostasis. The chelation of intracellular metal ions is a key mechanism through which thiosemicarbazones exert their biological effects. nih.govnih.gov By sequestering these ions, they can inhibit the function of metalloenzymes that are crucial for cellular processes.

Influence of Specific Metal Ions (e.g., Iron, Copper, Zinc) on Biological Effects

The biological consequences of metal chelation by thiosemicarbazones are often dependent on the specific metal ion involved.

Iron (Fe): Iron is a critical component of many proteins and enzymes involved in vital cellular functions, including DNA synthesis and cellular respiration. Thiosemicarbazones are known to chelate iron, thereby inhibiting iron-dependent enzymes. nih.govnih.govresearchgate.net One of the most important targets is ribonucleotide reductase, an iron-containing enzyme essential for the production of deoxyribonucleotides, the building blocks of DNA. nih.govnih.gov By depleting the functional iron pool, these compounds effectively halt DNA replication and repair.

Copper (Cu): Copper is another essential trace element involved in various enzymatic reactions. The formation of copper-thiosemicarbazone complexes can lead to the generation of reactive oxygen species (ROS) through redox cycling. mdpi.com This increase in oxidative stress can induce cellular damage, including DNA strand breaks and lipid peroxidation, ultimately leading to cell death.

Molecular Targets and Pathway Modulation

Beyond the indirect effects of metal ion chelation, 2,6-dichlorobenzaldehyde (B137635) N-phenylthiosemicarbazone and related compounds can directly interact with and modulate the activity of key cellular proteins and pathways.

One of the primary molecular targets for thiosemicarbazones is ribonucleotide reductase (RR) . nih.govnih.govresearchgate.netmdpi.com This enzyme is responsible for the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA synthesis. Inhibition of RR leads to a depletion of the deoxyribonucleotide pool, thereby arresting cell cycle progression and inducing apoptosis.

Another important class of molecular targets is the topoisomerases . nih.govresearchgate.netnih.govresearchgate.netdiva-portal.org These enzymes are essential for resolving topological stress in DNA during replication, transcription, and recombination. Thiosemicarbazones and their metal complexes have been shown to inhibit the activity of topoisomerase II, leading to the accumulation of DNA double-strand breaks and subsequent cell death. nih.govresearchgate.net

The modulation of these targets has profound effects on various cellular pathways. The inhibition of DNA synthesis and repair mechanisms preferentially affects rapidly proliferating cells. Furthermore, the induction of oxidative stress can trigger apoptotic pathways.

Structure-Mechanism Relationships

The biological mechanism of 2,6-dichlorobenzaldehyde N-phenylthiosemicarbazone is intrinsically linked to its chemical structure. The various substituents on the benzaldehyde (B42025) and thiosemicarbazide (B42300) moieties play a crucial role in determining the compound's physicochemical properties and its interaction with biological targets.

The 2,6-dichloro substitution on the benzaldehyde ring significantly influences the electronic properties of the molecule. The electron-withdrawing nature of the chlorine atoms can enhance the acidity of the N-H proton in the thiosemicarbazone backbone, which may affect its metal-chelating ability and its interaction with molecular targets.

The planarity of the thiosemicarbazone backbone is also considered an important factor for its biological activity, as it facilitates the chelation of metal ions and interaction with the active sites of enzymes. researchgate.net

FeatureInfluence on Mechanism
Thiosemicarbazone Backbone Acts as a metal-chelating scaffold (N,S donors); planar structure facilitates binding.
2,6-Dichlorobenzaldehyde Moiety Electron-withdrawing groups may enhance metal chelation and target interaction.
N-Phenyl Group Affects lipophilicity, influencing cellular uptake and bioavailability.

Structure Activity Relationship Sar and Lead Optimization

Preliminary SAR Studies on Thiosemicarbazone Derivatives

Initial investigations into thiosemicarbazone derivatives have established several foundational principles of their structure-activity relationship. The core structure, characterized by a thiourea (B124793) group linked to an imine, provides a versatile scaffold for chemical modification. Early research indicated that the biological activity of thiosemicarbazones is significantly influenced by the nature of the aldehyde or ketone precursor and the substituents on the thiosemicarbazide (B42300) moiety.

The thiosemicarbazone backbone possesses key donor atoms, nitrogen and sulfur, which are crucial for their biological action, often through the chelation of metal ions. This metal-chelating property is believed to be a key mechanism behind their anticancer activity. Studies have shown that the formation of metal complexes with transition metals can enhance the biological efficacy of the parent thiosemicarbazone ligand.

Influence of Substituent Position and Nature on Biological Activity

The 2,6-dichloro substitution on the benzaldehyde (B42025) ring is a critical feature. Electron-withdrawing groups, such as halogens, on the aromatic ring of the aldehyde have been shown to enhance the anticancer activity of thiosemicarbazone derivatives. A study evaluating the cytotoxicity of a series of substituted benzaldehydes against various human cancer cell lines demonstrated that 2,6-dichlorobenzaldehyde (B137635) itself exhibits significant cytotoxic effects. This suggests that the inherent properties of this substituted aldehyde contribute to the biological profile of the resulting thiosemicarbazone.

To illustrate the impact of substitutions on the benzaldehyde precursor, the following table presents the cytotoxic activity of various substituted benzaldehydes.

CompoundSubstituent on Benzaldehyde RingCancer Cell LineIC50 (µM)
BenzaldehydeHOVCAR-8>50
2-Chlorobenzaldehyde2-ClOVCAR-827.8
4-Chlorobenzaldehyde4-ClOVCAR-835.6
2,6-Dichlorobenzaldehyde 2,6-diCl OVCAR-8 15.4
2-Fluorobenzaldehyde2-FOVCAR-842.1
4-Fluorobenzaldehyde4-FOVCAR-8>50
2-Bromobenzaldehyde2-BrOVCAR-821.3
4-Bromobenzaldehyde4-BrOVCAR-841.5

This table is generated based on data for the precursor aldehydes and is intended to illustrate the influence of substituents on the benzaldehyde moiety.

Strategies for Enhancing Potency and Selectivity

Several strategies have been explored to enhance the potency and selectivity of thiosemicarbazone derivatives, including 2,6-dichlorobenzaldehyde N-phenylthiosemicarbazone.

One of the most prominent strategies involves the formation of metal complexes. The coordination of the thiosemicarbazone ligand to a metal center, such as copper, iron, or palladium, can lead to a significant increase in cytotoxic activity compared to the free ligand. The metal complex can have different redox properties, stability, and cellular uptake mechanisms, all of which can contribute to enhanced biological effects. The geometry of the resulting complex is also a critical factor in its activity.

Another approach to improving potency is through structural modifications that optimize the lipophilicity of the molecule. By fine-tuning the balance between hydrophilic and lipophilic properties, researchers can improve the compound's absorption, distribution, metabolism, and excretion (ADME) profile, leading to better bioavailability and efficacy.

Furthermore, the concept of "collateral sensitivity" is being explored, where compounds are designed to be more effective against multidrug-resistant (MDR) cancer cells. Some thiosemicarbazone derivatives have shown the ability to overcome resistance mechanisms in cancer cells, making them attractive candidates for further development.

Finally, the development of hybrid molecules, where the thiosemicarbazone scaffold is combined with other pharmacologically active moieties, represents a promising avenue for creating novel compounds with enhanced and potentially dual modes of action. This approach aims to leverage the therapeutic benefits of both components to achieve a synergistic effect.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2,6-dichlorobenzaldehyde (B137635) N-phenylthiosemicarbazone, DFT calculations would be employed to determine its most stable three-dimensional arrangement, a process known as structural optimization. This process minimizes the energy of the molecule to predict geometric parameters such as bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is used to calculate key electronic properties that govern the molecule's reactivity and interactions. These properties include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity, chemical stability, and the electronic transitions a molecule can undergo.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with other molecules and biological targets.

Global Reactivity Descriptors: Parameters such as electronegativity, hardness, and softness can be derived from DFT calculations to provide a quantitative measure of the molecule's reactivity. researchgate.net

Table 1: Properties Investigated by DFT

PropertyDescription
Optimized GeometryThe most stable 3D structure with minimum energy.
HOMO-LUMO Energy GapIndicates chemical reactivity and stability.
Molecular Electrostatic Potential (MEP)Visualizes charge distribution and reactive sites.
Global Reactivity DescriptorsQuantifies electronegativity, hardness, and softness.

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target), such as a protein. nih.gov For 2,6-dichlorobenzaldehyde N-phenylthiosemicarbazone, docking studies would be used to screen for potential biological targets and to understand its binding mode within the active site of a specific protein. The process calculates a binding affinity or docking score, which estimates the strength of the interaction. mdpi.commdpi.com A lower binding energy generally indicates a more stable and favorable interaction. rsc.org

Following docking, molecular dynamics (MD) simulations can be performed to study the stability and conformational changes of the ligand-receptor complex over time. nih.gov MD simulations model the atomic movements of the system, providing insights into:

The stability of the ligand within the binding pocket.

The specific hydrogen bonds and hydrophobic interactions that maintain the complex. mdpi.com

The flexibility of the protein and ligand upon binding.

These simulations are crucial for validating the results of molecular docking and for understanding the dynamic nature of the molecular recognition process. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. scienceforecastoa.com The fundamental principle is that variations in the structural or physicochemical properties of molecules lead to changes in their biological activities. mdpi.com

To develop a QSAR model for this compound, a dataset of structurally similar compounds with known biological activities (e.g., inhibitory concentrations) would be required. nih.gov Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. mdpi.com These can include parameters related to:

Lipophilicity: (e.g., logP)

Electronic properties: (e.g., dipole moment, atomic charges)

Steric properties: (e.g., molecular volume, surface area)

Statistical methods, such as multiple linear regression, are then used to build an equation that relates these descriptors to the observed activity. nih.gov A validated QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues. scienceforecastoa.com

Theoretical Prediction of Conformational Preferences

The biological activity of a molecule is often highly dependent on its three-dimensional shape or conformation. Theoretical methods can predict the preferred conformations of this compound. The thiosemicarbazone moiety is known for its flexibility and can adopt different spatial arrangements. researchgate.net

Crystal structure analysis of similar compounds, such as p-[N,N-bis(2-chloroethyl)amino]benzaldehyde-4-phenyl thiosemicarbazone, reveals that the molecule often exists in the thione form. researchgate.net A key conformational feature is the orientation around the bond connecting the thiourea (B124793) group to the imine nitrogen. In many thiosemicarbazones, the sulfur atom and the imine nitrogen are found in a trans conformation relative to this bond, which is often the most stable arrangement. researchgate.net Computational conformational analysis, often performed as part of DFT studies, can systematically explore the potential energy surface of the molecule to identify low-energy, stable conformers and the energy barriers between them. These studies are critical for understanding how the molecule might adapt its shape to fit into a protein's binding site.

Future Research Directions and Therapeutic Potential

Exploration of Novel Synthetic Pathways

The conventional synthesis of thiosemicarbazones involves the condensation of an aldehyde or ketone with a thiosemicarbazide (B42300). For 2,6-dichlorobenzaldehyde (B137635) N-phenylthiosemicarbazone, this necessitates the precursor 2,6-dichlorobenzaldehyde. Current patented methods for synthesizing this precursor involve the chlorination of 2,6-dichlorotoluene (B125461) followed by hydrolysis. google.comgoogle.com

Future research should prioritize the development of more efficient, cost-effective, and environmentally friendly synthetic routes. Key areas for exploration include:

Green Chemistry Approaches: Investigating the use of less hazardous solvents, reducing the number of synthetic steps, and minimizing waste generation. This could involve exploring microwave-assisted synthesis or catalysis by novel, recyclable materials.

Process Optimization: Improving reaction conditions for the synthesis of the 2,6-dichlorobenzaldehyde precursor to increase yield and purity, thereby reducing the need for extensive purification of the final product. google.com

Flow Chemistry: Adapting the synthesis to continuous flow processes, which can offer better control over reaction parameters, improve safety, and facilitate large-scale production.

Design and Synthesis of Advanced Analogues with Improved Biological Profiles

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how molecular structure influences biological activity. researchgate.net For 2,6-dichlorobenzaldehyde N-phenylthiosemicarbazone, future research should focus on the rational design and synthesis of advanced analogues to enhance efficacy, selectivity, and pharmacokinetic properties.

Key Modification Strategies:

Molecular ScaffoldProposed ModificationDesired Outcome
N-phenyl ring Introduction of various electron-donating or electron-withdrawing substituents.Modulate lipophilicity and electronic properties to improve target binding and cell permeability.
Benzaldehyde (B42025) Ring Alteration of the substitution pattern or replacement of chlorine atoms with other halogens (e.g., fluorine, bromine).Investigate the role of halogen bonding and steric effects on biological activity.
Thiosemicarbazone Moiety Alkylation or arylation at the terminal nitrogen or sulfur atoms.Enhance metabolic stability and alter coordination chemistry.

A particularly promising strategy for enhancing the biological activity of thiosemicarbazones is complexation with metal ions. researchgate.net Research has shown that copper(II) complexes of thiosemicarbazone derivatives can exhibit significantly enhanced cytotoxicity against cancer cell lines compared to the uncomplexed ligands. mdpi.com Future work should systematically explore the synthesis of metal complexes of this compound with various biologically relevant metals (e.g., copper, zinc, iron) and evaluate their therapeutic potential.

Detailed Investigation of Resistance Mechanisms

The emergence of drug resistance is a major obstacle in the treatment of cancer and infectious diseases. researchgate.net As this compound is investigated for these applications, a proactive approach to understanding and overcoming potential resistance is crucial.

Future research should focus on:

Developing Resistant Models: Establishing cell lines or microbial strains with acquired resistance to the compound through continuous exposure.

Identifying Resistance Pathways: Using genomic, proteomic, and metabolomic analyses on these resistant models to identify the underlying molecular changes. Potential mechanisms include increased drug efflux via transporter proteins, mutation or overexpression of the molecular target, and activation of alternative survival pathways.

Circumventing Resistance: Designing second-generation analogues or combination therapies that can either bypass the identified resistance mechanisms or re-sensitize resistant cells to the compound.

Expanding the Scope of Biological Applications

Initial studies have pointed towards the antimicrobial and anticancer properties of thiosemicarbazones. researchgate.net However, the broad chemical reactivity and structural versatility of this class of compounds suggest a wider range of potential therapeutic applications. mdpi.com Future research should systematically screen this compound and its novel analogues against a diverse array of biological targets.

Potential Therapeutic Areas for Exploration:

Therapeutic AreaRationale
Antiviral Thiosemicarbazone derivatives have a historical precedent as antiviral agents, such as metisazone.
Antifungal Novel thiosemicarbazone derivatives have shown potent activity against various plant fungi, suggesting potential applications in agriculture or human medicine. nih.gov
Anti-inflammatory Related thiourea (B124793) derivatives have been evaluated for their ability to suppress inflammation. mdpi.com
Antitubercular The thiosemicarbazone class originated from research into antitubercular agents, and with rising resistance to current drugs, revisiting this application is warranted. researchgate.net
Enzyme Inhibition Benzaldehyde thiosemicarbazones have been identified as potential tyrosinase inhibitors, indicating a role in treating hyperpigmentation disorders. researchgate.net

Integration of Multi-omics Data for Comprehensive Mechanistic Understanding

To fully comprehend how this compound exerts its biological effects, a systems-level approach is necessary. The integration of multiple "omics" datasets—such as transcriptomics (gene expression), proteomics (protein levels), and metabolomics (metabolite profiles)—can provide an unbiased, holistic view of the cellular response to the compound. nih.govnih.gov

This multi-omics approach can elucidate:

Mechanism of Action: By identifying the key cellular pathways and networks that are perturbed upon treatment, researchers can pinpoint the compound's mechanism of action with high confidence. nih.gov

Drug Targets and Off-Target Effects: Integrated analysis can help identify the primary molecular target(s) while also revealing unintended off-target interactions that could lead to toxicity.

Biomarker Discovery: These comprehensive datasets can be mined to discover biomarkers that predict sensitivity or resistance to the compound, paving the way for personalized medicine.

By employing multi-omics analysis, researchers can move beyond a single-target perspective and build a comprehensive model of the compound's interaction with the complex cellular machinery, accelerating its development and clinical translation. nih.gov

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2,6-dichlorobenzaldehyde N-phenylthiosemicarbazone with high purity?

Methodological Answer: The compound is synthesized via a condensation reaction between 2,6-dichlorobenzaldehyde and N-phenylthiosemicarbazide. Key parameters include:

  • Solvent System: Ethanol or methanol under reflux (~78°C) for 4–6 hours to ensure complete imine bond (–N=CH–) formation .
  • Purification: Recrystallization from ethanol/dichloromethane mixtures, monitored by thin-layer chromatography (TLC) using silica gel plates (Rf ≈ 0.5–0.7 in ethyl acetate/hexane) .
  • Yield Optimization: Stoichiometric 1:1 molar ratio of aldehyde to thiosemicarbazide prevents side reactions like disubstitution .

Q. Which spectroscopic techniques are most effective for characterizing structural integrity?

Methodological Answer:

  • IR Spectroscopy: Confirms thioamide (–C=S) stretches at 750–780 cm⁻¹ and N–H bending at 1500–1600 cm⁻¹ .
  • ¹H/¹³C NMR: Hydrazone proton (–N=CH–) appears as a singlet at δ 8.2–8.5 ppm, while aromatic protons from dichlorophenyl groups resonate at δ 7.3–7.8 ppm. ¹³C signals for C=S and C=N are typically at 175–180 ppm and 145–150 ppm, respectively .
  • Elemental Analysis: Validates C, H, N, S percentages within ±0.3% of theoretical values .

Q. How can purity and stability be assessed during storage?

Methodological Answer:

  • Melting Point Analysis: Sharp melting points (e.g., 196–201°C for analogs) indicate purity; deviations suggest degradation .
  • HPLC-MS: Reverse-phase C18 columns with acetonitrile/water gradients detect impurities (<1%). Stability studies in DMSO at –20°C show no decomposition over 6 months .

Advanced Research Questions

Q. How do chlorine substitution patterns influence coordination behavior with transition metals?

Methodological Answer: The 2,6-dichloro substitution enhances metal-binding via S (thione) and N (imine) atoms, forming stable five-membered chelate rings.

  • Copper(II) Complexes: Square-planar geometries confirmed by UV-Vis (d-d transitions at 550–650 nm) and ESR (g∥ > g⊥). Enhanced redox activity compared to non-chlorinated analogs .
  • Zinc(II) Complexes: Tetrahedral coordination observed via IR shifts in ν(C=S) to 690–710 cm⁻¹. Increased Lewis acidity improves catalytic potential in hydrolysis reactions .

Q. What computational methods validate the compound’s reactivity in nucleophilic substitution?

Methodological Answer:

  • DFT Studies: M06-2X/6-311++G** calculations predict activation energies (ΔG‡ ≈ 90 kJ·mol⁻¹) for C–Cl bond cleavage, matching experimental hydrolysis rates .
  • Molecular Dynamics: Simulations in water show dichlorophenyl groups stabilize transition states via π-stacking, reducing energy barriers by 15–20% .

Q. What strategies resolve contradictions in biological activity data across cell lines?

Methodological Answer:

  • Dose-Response Variability: Test cytotoxicity in both adherent (e.g., J774 macrophages) and suspension (e.g., leukemia HL-60) cell lines using MTT assays. IC50 discrepancies >10 µM suggest cell membrane permeability differences .
  • Redox Profiling: Measure ROS generation via DCFH-DA fluorescence; higher ROS in resistant lines (e.g., P-gp overexpressing cells) correlates with reduced efficacy .

Q. How does the compound overcome multidrug resistance (MDR) in cancer models?

Methodological Answer:

  • P-gp Inhibition: Co-administration with tariquidar (TQ) reduces efflux, confirmed by calcein-AM retention assays. Synergy scores (CI < 0.8) in resistant lines .
  • Ribonucleotide Reductase (RR) Targeting: Chelates Fe(III) to inhibit RR activity (IC50 ≈ 5 µM), validated via ³H-thymidine incorporation assays .

Q. What ADMET parameters predict pharmacokinetic suitability?

Methodological Answer:

  • SwissADME Predictions: Moderate LogP (2.8–3.2) balances solubility and membrane permeability. High GI absorption (>80%) but poor BBB penetration (TPSA > 90 Ų) .
  • CYP450 Interactions: Molecular docking (AutoDock Vina) shows strong binding to CYP3A4 (ΔG ≈ –9.5 kcal/mol), suggesting potential drug-drug interactions .

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